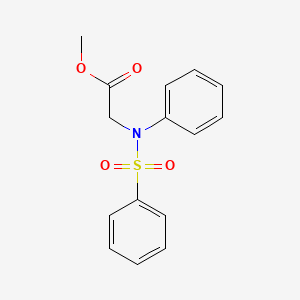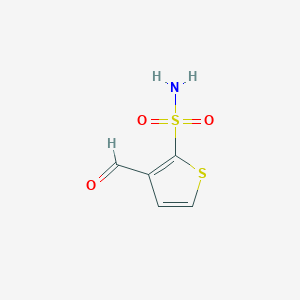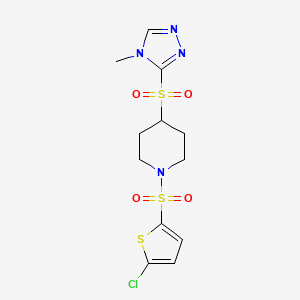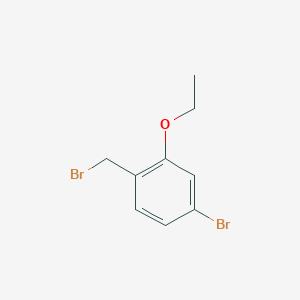
4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Pharmaceutical Intermediate Synthesis :
- 4,4-Bis(4-fluorophenyl) butanoic acid, closely related to the compound , is significant as a pharmaceutical intermediate. Its preparation, typically via the Friedel-Crafts reaction, can be refined by applying sulfonation to remove undesired isomers (H. Fan, 1990).
Fluorescence Properties for Amino Acids :
- Research on related compounds, such as aromatic d-amino acids with unique side chains, highlights their synthesis and fluorescence properties, which are important for peptide sequence incorporation and could be relevant for the compound of interest (Jyotirmoy Maity, D. Honcharenko, R. Strömberg, 2015).
Synthesis and Application in Metal-Carbonyl Tracers :
- The synthesis of W(CO)5 complexes of similar compounds, aimed at developing new IR-detectable metal–carbonyl tracers, demonstrates their potential in labeling amino acids and in bioconjugation, which might extend to 4-((3-Fluorophenyl)amino)-4-oxo-2-(pentylamino)butanoic acid (K. Kowalski et al., 2009).
Intermediate in Anticancer Drug Synthesis :
- Compounds such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid serve as intermediates for biologically active anticancer drugs. This application could be relevant for the synthesis of this compound in the development of new pharmaceuticals (Jianqing Zhang et al., 2019).
Synthesis and Study in Neurochemistry :
- Schiff bases of similar compounds have been studied for their anticonvulsant and gamma-aminobutyric acid mimetic activity, suggesting potential neurological applications for the compound (J. Kaplan et al., 1980).
properties
IUPAC Name |
4-(3-fluoroanilino)-4-oxo-2-(pentylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O3/c1-2-3-4-8-17-13(15(20)21)10-14(19)18-12-7-5-6-11(16)9-12/h5-7,9,13,17H,2-4,8,10H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQJMLRPOGDSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=CC(=CC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2479627.png)


![4-Phenyl-2-[2-(propan-2-ylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B2479632.png)
![4-[(4-Oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)amino]benzenesulfonamide](/img/structure/B2479633.png)





![4-[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B2479642.png)


